molecular formula C15H25NO4 B12443037 Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B12443037
M. Wt: 283.36 g/mol
InChI Key: ANUDIOZOAZGGOX-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties. It is often utilized in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl acrylate with aziridine under specific conditions to form the bicyclic structure. The reaction is often catalyzed by transition metals and may require specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of robust catalysts and optimized reaction conditions is crucial in industrial settings to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s specific modifications .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • 3-tert-butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
  • 2-(tert-butyl) 3-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Uniqueness

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is unique due to its specific bicyclic structure and the presence of two tert-butyl groups. These features confer enhanced stability and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

ditert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-14(2,3)19-12(17)11-8-9-7-10(9)16(11)13(18)20-15(4,5)6/h9-11H,7-8H2,1-6H3

InChI Key

ANUDIOZOAZGGOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC2N1C(=O)OC(C)(C)C

Origin of Product

United States

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